Uranyl sulfate

Description

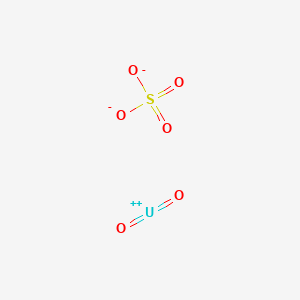

Structure

2D Structure

Properties

Key on ui mechanism of action |

Approximately 60% of uranium absorbed into the blood is transported in the form of a bicarbonate complex, and 40% is bound to plasma proteins. The uranyl-bicarbonate complex is filtered out of the blood by the renal glomerulus and is passed into the tubules. The pH of urine decreases in the tubules, resulting in dissociation of the complex and release of the reactive uranyl ion. Nephrotoxicity results primarily from damage to the tubular epithelium, which allows leakage of glucose, protein, aminoacids, and enzymes into the urine. In high doses (more than 6 mg uranium/kg), glomerular damage may also occur, causing decreased renal blood flow and a decreased glomerular filtration rate. The kidney responds to toxic levels of uranium within 24-48 hr after exposure. The changes become progressively more severe over approximately a 5 day period. The damaged tubular epithelium regenerates quickly as the uranium concentration is reduced. /Soluble uranium compounds/ Compared to other heavy metals, such as cadmium, lead, and mercury ... uranium's nephrotoxic effect is less intense. Although the nephrotoxicity of uranium is attributed primarily to its metallotoxicity (chemical toxicity), some authors have discussed that renal damage from exposure to high-LET alpha-emitting heavy metals, like uranium, is derived from combined chemical and radiotoxic effect. /Uranium NOS/ |

|---|---|

CAS No. |

1314-64-3 |

Molecular Formula |

UO2SO4 O6SU |

Molecular Weight |

366.09 g/mol |

IUPAC Name |

dioxouranium(2+);sulfate |

InChI |

InChI=1S/H2O4S.2O.U/c1-5(2,3)4;;;/h(H2,1,2,3,4);;;/q;;;+2/p-2 |

InChI Key |

XEZIPWHQHLVFHG-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].O=[U+2]=O |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[U+2]=O |

Color/Form |

Yellow crystals |

density |

3.28 at 68 °F (USCG, 1999) |

Other CAS No. |

1314-64-3 |

physical_description |

Uranyl sulfate appears as an odorless yellow-green solid. Sinks in and mixes with water. A hydrate of formula (H2SO4)2.7H2O is also known. |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Phenomena of Uranyl Sulfate Compounds

Aqueous and Hydrothermal Synthesis Routes for Uranyl Sulfate (B86663) Phases

Aqueous and hydrothermal methods are common for synthesizing uranyl sulfate phases. These techniques involve the crystallization of this compound from water-based solutions, often at elevated temperatures and pressures to facilitate the formation of specific crystalline structures.

Controlled crystallization from aqueous solutions is a fundamental technique for obtaining this compound compounds. This method typically involves dissolving a uranium source, such as uranyl nitrate (B79036) or lab-prepared UO₃, in an aqueous solution containing sulfuric acid. geoscienceworld.organl.gov The subsequent evaporation of the solution, often at controlled temperatures, leads to the formation of crystals. For instance, synthetic analogs of this compound minerals have been crystallized from aqueous this compound stock solutions prepared with ultrapure water, UO₃, and concentrated H₂SO₄. geoscienceworld.org The pH of the solution can be adjusted, for example with NaOH, to influence the resulting crystalline phase. geoscienceworld.org

The concentration of reactants and the temperature are critical parameters. For example, in the synthesis of organically templated uranyl sulfates, varying the concentrations of uranyl nitrate, sulfuric acid, and an organic amine, followed by slow evaporation at room temperature, can yield different crystal structures. mdpi.com Similarly, hydrothermal synthesis in a Teflon-lined autoclave at elevated temperatures, such as 220°C, has been used to produce novel this compound frameworks. mdpi.com The choice of starting materials and the control over reaction conditions allow for the targeted synthesis of specific this compound phases.

Uranyl oxide hydroxy-hydrates, which are early alteration products of uraninite (B1619181), can serve as precursors for the formation of other secondary uranium minerals, including uranyl sulfates. fmm.ru Alteration experiments are conducted to simulate the natural processes where these primary alteration products react with sulfate-rich waters.

In one such study, a synthetic analog of the mineral schoepite, a uranyl-oxide hydroxy-hydrate, was subjected to mild hydrothermal conditions (110°C) in the presence of cesium sulfate and sulfuric acid. researchgate.net This experiment resulted in the formation of four distinct cesium this compound crystalline phases. This process demonstrates that uranyl-oxide hydroxy-hydrate phases can transform into more complex this compound structures under conditions that mimic natural geological environments. The study of these alteration processes provides insight into the formation mechanisms of this compound minerals found in uranium deposits. fmm.ru

Controlled Crystallization from Solution

Organically Templated Synthesis of Uranyl Sulfates

The use of organic molecules as templates or structure-directing agents (SDAs) in the synthesis of uranyl sulfates allows for the creation of novel and complex crystal structures. These organic molecules, typically amines or ionic liquids, guide the arrangement of the inorganic uranyl and sulfate components, leading to a wide variety of structural architectures. mdpi.comnih.gov

Amines and ionic liquids are frequently employed as SDAs in the synthesis of uranyl sulfates. mdpi.comresearchgate.net These organic cations are incorporated into the crystal structure, where they balance the charge of the anionic this compound framework and influence its topology. mdpi.comnih.gov The synthesis typically involves hydrothermal or solvothermal methods, where the organic template is added to a solution containing a uranium salt and sulfuric acid. haverford.educore.ac.uk

For example, various amines have been used to create this compound frameworks with different dimensionalities, from 0-D molecular structures to 1-D chains and 2-D layers. haverford.edu The structure of the resulting compound is highly dependent on the specific amine used. acs.org Similarly, ionic liquids have been utilized in the ionothermal synthesis of uranyl compounds, acting as both the solvent and the template. researchgate.net The choice of the organic cation, including its size, shape, and charge distribution, plays a crucial role in determining the final crystal structure. nih.govresearchgate.net

While the use of organic templates has led to a large number of new this compound compounds, the formation of isostructural (or isotypic) phases—compounds with the same crystal structure but different chemical composition—is surprisingly limited. mdpi.comnih.gov A review of organically templated uranyl sulfates and selenates found that out of 194 known compounds, only 24 (just over 12%) were confirmed to be isotypic. mdpi.comnih.gov

Utilization of Ionic Liquids and Amines as Structure-Directing Agents

Synthesis of Analogous this compound Minerals

The synthesis of mineral analogs in the laboratory is a critical area of research that helps to understand the formation conditions and properties of naturally occurring this compound minerals. geoscienceworld.org These minerals are often found as secondary alteration products in uranium deposits and can be highly complex. geoscienceworld.orgacs.org

Researchers have successfully synthesized analogs of several this compound minerals, such as lussierite, geschieberite, bluelizardite, shumwayite, and péligotite. geoscienceworld.org The synthesis typically involves the evaporation of aqueous solutions containing this compound, with the addition of other cations like sodium and adjustments to pH and temperature to mimic natural formation environments. geoscienceworld.org For example, the synthetic analog of bluelizardite was prepared by adding NaOH to a this compound solution to induce precipitation, followed by redissolving the precipitate with HCl and evaporating the solution at 70°C. geoscienceworld.org The successful synthesis of these mineral analogs allows for detailed structural and thermodynamic characterization, which is often difficult to perform on natural samples that may be small or impure. geoscienceworld.org

Advanced Structural Characterization of Uranyl Sulfate Complexes

Single-Crystal X-ray Diffraction Analysis of Uranyl Sulfate (B86663) Compounds

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional atomic arrangement within crystalline uranyl sulfate compounds. This technique provides detailed information on bond lengths, bond angles, and the coordination environment of both the uranium and sulfate ions.

In numerous studies, SC-XRD has been instrumental in characterizing novel this compound phases. For instance, the crystal structures of new cesium this compound compounds, such as Cs(UO2)(SO4)(OH)0.25, Cs6(UO2)2(SO4)53, and Cs2[(UO2)(SO4)2], were successfully determined using this method. mdpi.comresearchgate.net These analyses revealed the fundamental building blocks of the structures, including the UO7 pentagonal bipyramids and SO4 tetrahedra. mdpi.com Similarly, the structures of two potassium this compound compounds, K(UO2)(SO4)(OH)(H2O) and K(UO2)(SO4)(OH), were elucidated through SC-XRD, revealing new chain and sheet topologies formed by vertex-sharing polyhedra. nih.govacs.org

The refinement of crystal structures from single-crystal X-ray diffraction data allows for the accurate determination of atomic positions, including, in some cases, hydrogen atoms, leading to a comprehensive understanding of the hydrogen bonding networks that further stabilize the crystal structures. geoscienceworld.org For example, the crystal structure of leydetite, Fe(UO2)(SO4)2(H2O)11, was refined to a high degree of accuracy, providing detailed insights into its sheet-like structure based on the protasite anion topology. rruff.info The data obtained from SC-XRD, often presented in Crystallographic Information Files (CIFs), also serves as the basis for simulating powder X-ray diffraction patterns for phase identification and purity assessment. geoscienceworld.org

The uranyl ion (UO2^2+) typically exhibits a linear O=U=O geometry and is equatorially coordinated by five or, less commonly, six oxygen atoms from sulfate groups and water molecules, forming pentagonal or hexagonal bipyramids, respectively. rruff.infoosti.gov SC-XRD analysis provides precise measurements of the U–O bond lengths, which can vary depending on whether the oxygen atom belongs to the uranyl cation or the coordinating ligands. mdpi.comscispace.com For example, in one study, the U-O(uranyl) bond lengths were found to be approximately 1.76 Å, while the U-O(sulfate) and U-O(water) bond lengths were longer, around 2.36 Å and 2.52 Å, respectively. scispace.com

The following table summarizes crystallographic data for selected this compound compounds determined by single-crystal X-ray diffraction:

| Compound | Space Group | Unit Cell Parameters |

| K(UO2)(SO4)(OH)(H2O) | P21/c | a = 8.0521(4) Å, b = 7.9354(4) Å, c = 11.3177(6) Å, β = 107.6780(10)° |

| K(UO2)(SO4)(OH) | Pbca | a = 8.4451(2) Å, b = 10.8058(4) Å, c = 13.5406(5) Å |

| Leydetite | C2/c | a = 11.3203(3) Å, b = 7.7293(2) Å, c = 21.8145(8) Å, β = 102.402(3)° |

| Oldsite | Pmn21 | a = 12.893(3) Å, b = 8.276(2) Å, c = 11.239(2) Å |

| Plášilite | C2/c | a = 8.354(2) Å, b = 13.803(3) Å, c = 9.323(2) Å, β = 112.98(2)° |

Powder X-ray Diffraction Applications in this compound Research

Powder X-ray diffraction (PXRD) is a versatile and widely used technique in the study of this compound compounds, primarily for phase identification and purity assessment of bulk samples. The method involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase.

In this compound research, PXRD is routinely used to confirm the identity of newly synthesized phases by comparing the experimental powder pattern with a pattern simulated from single-crystal X-ray diffraction data. geoscienceworld.orgnih.gov This comparison is crucial to ensure that the bulk material corresponds to the single crystal selected for structural analysis. For instance, the identity and purity of synthetic analogs of this compound minerals like bluelizardite, lussierite, and shumwayite were confirmed by comparing their measured PXRD patterns with simulated ones. geoscienceworld.org

High-temperature powder X-ray diffraction (HT-PXRD) is a powerful extension of this technique that allows for the in-situ monitoring of structural changes as a function of temperature. nih.gov This is particularly useful for studying the thermal stability and decomposition pathways of hydrated this compound compounds. For example, HT-PXRD was used to study the thermal behavior of this compound nanotubules templated by N-phenylglycine, revealing their decomposition into "UO2SO4·H2O" at elevated temperatures. nih.gov

Furthermore, PXRD is indispensable for characterizing materials that are not available as single crystals suitable for SC-XRD. The six strongest reflections in the X-ray powder diffraction pattern are often reported to facilitate the identification of a specific mineral. For example, the most intense diffraction peaks for leydetite are at d-spacings of 10.625 Å and 5.321 Å. rruff.info

The following table presents the strongest powder X-ray diffraction lines for selected this compound minerals:

| Mineral | Strongest d-spacings (Å) and (Intensities) |

| Leydetite | 10.625 (100), 5.321 (66), 3.549 (5), 6.277 (1), 2.663 (4), 2.131 (2) |

| Oldsite | 8.29 (59), 6.47 (82), 5.10 (62), 4.65 (100), 3.332 (55) |

| Plášilite | 6.90 (100), 5.85 (99), 4.024 (57), 3.492 (82), 3.136 (40) |

Elucidation of Coordination Polyhedra and Structural Diversity

The remarkable structural diversity observed in this compound complexes arises from the flexibility of the coordination environments of the uranyl and sulfate ions, the various ways these polyhedra can link to one another, and the influence of synthesis conditions on the resulting structures.

The sulfate anion (SO4^2-) can coordinate to the uranyl ion (UO2^2+) in two primary modes: monodentate, where it shares one oxygen atom with the uranyl polyhedron, and bidentate, where it shares two oxygen atoms (forming an edge). geoscienceworld.orgarizona.edu While monodentate coordination is more prevalent in solid-state structures, bidentate coordination is also observed and plays a significant role in the structural chemistry of these compounds. academie-sciences.fr

In the solid state, the distinction between these coordination modes can be readily identified through single-crystal X-ray diffraction. The U-S distance is a key indicator: a shorter U-S distance of approximately 3.1 Å is characteristic of bidentate coordination, whereas a longer distance of around 3.6 Å suggests monodentate linkage. arizona.eduresearchgate.net The existence of edge-sharing between a uranyl pentagonal bipyramid and a sulfate tetrahedron, resulting in the shorter U-S distance, was once considered rare but has been confirmed in several synthetic this compound structures. arizona.edu The U–O(sulfate) bond distance also differs, being about 0.15 Å shorter in monodentate coordination compared to bidentate. academie-sciences.fr

In aqueous solutions, the situation is more complex as multiple species can coexist. Techniques like Extended X-ray Absorption Fine Structure (EXAFS) and UV-vis spectroscopy are employed to probe the coordination environment. uliege.be Studies have shown that in solutions with a low sulfate-to-uranyl ratio, the monodentate UO2SO4 species is dominant, although a small amount of the bidentate isomer may also exist. uliege.be As the sulfate concentration increases, species with bidentate sulfate groups, such as [UO2(SO4)2]^2-, become more prevalent. uliege.be Quantum chemical calculations have further supported these experimental findings, indicating that while bidentate coordination is generally energetically preferred, the energy differences between isomers are small, allowing for the observed flexibility in coordination. academie-sciences.fr

The linkage of uranyl and sulfate polyhedra gives rise to structural units of varying dimensionality, which is a key feature of this compound crystal chemistry. These can be broadly categorized as:

0-D Molecular Clusters: These are finite clusters where a central uranyl polyhedron is surrounded by a specific number of sulfate tetrahedra. geoscienceworld.org An example is the cluster found in the structure of KNa5(UO2)(SO4)4, which consists of a uranyl pentagonal bipyramid linked to four sulfate tetrahedra. arizona.edu These isolated clusters are then connected through interstitial cations and hydrogen bonding. geoscienceworld.org

1-D Chains: Infinite one-dimensional chains are formed when the uranyl and sulfate polyhedra link in a repeating fashion along a single direction. mdpi.commdpi.com The topology of these chains can vary significantly. For instance, the structure of Cs6(UO2)2(SO4)53 is based on a novel 1D complex. mdpi.comresearchgate.net Another example is the structure of oldsite, which is built upon infinite chains where UO7 bipyramids share vertices with SO4 tetrahedra. cambridge.org

2-D Layers: Two-dimensional sheets are the most common structural motif in this compound minerals. geoscienceworld.org These layers are formed by the extensive sharing of vertices and/or edges between uranyl and sulfate polyhedra. The zippeite group of minerals, for example, is characterized by topologically identical sheets of uranyl pentagonal bipyramids and sulfate tetrahedra. The structure of leydetite also features sheets based on the protasite anion topology. rruff.info These layers are typically held together by interstitial cations and hydrogen bonds. researchgate.net

The way in which uranyl and sulfate polyhedra connect—the interpolyhedral linkage—is highly dependent on the synthesis conditions, particularly temperature and pH. mdpi.comresearchgate.netrsc.org These linkages can involve sharing of vertices (corners) or edges.

Crystal chemical analyses suggest that the type of linkage can be an indicator of the formation temperature. mdpi.comresearchgate.net For example:

The presence of edge-sharing between uranyl bipyramids is thought to indicate formation temperatures higher than 100 °C, typical of hydrothermal conditions. mdpi.comresearchgate.net

The linkage of sulfate tetrahedra with uranyl polyhedra through common edges is associated with elevated temperatures, but likely in a lower range of approximately 70–100 °C. mdpi.comresearchgate.netacs.org

Vertex-sharing linkages are common in compounds synthesized at lower temperatures.

The pH of the synthesis solution also plays a crucial role. Studies on the K-bearing this compound system have shown that an increase in pH can drive the crystallization of phases with a higher uranium-to-sulfur ratio. rsc.org The composition and structure of the resulting compounds are thus a direct consequence of the starting concentrations and the physicochemical conditions of the synthesis environment. acs.org The prevalence of dense topologies, characterized by edge-sharing, among natural this compound minerals suggests they often form under heated conditions. researchgate.net

Characterization of Dimensionality of Structural Units (0-D Molecular, 1-D Chains, 2-D Layers)

Topological Analysis of this compound Structures

Topological analysis is a powerful tool used to classify and compare the complex structures of this compound compounds. This approach simplifies the intricate polyhedral arrangements into a set of nodes (representing the polyhedra) and connectors (representing the linkages), allowing for the identification of underlying structural patterns and relationships between different compounds. mdpi.comresearchgate.net

This method has been used to describe the anion topology of this compound layers and chains. For example, the topology of the this compound layer in Cs(UO2)(SO4)(OH)0.25 has been described using this approach. mdpi.com Similarly, the layered structure of another cesium this compound complex was found to belong to the zippeite topology, a common topological type among natural uranyl sulfates. mdpi.com

Topological analysis has revealed that while some topologies are common, others are quite rare or even unprecedented. mdpi.com For instance, the chain topology in Cs6(UO2)2(SO4)53 was found to be novel for the structural chemistry of inorganic oxysalts. mdpi.com The analysis of a large number of organically templated uranyl sulfates and selenates has identified 26 distinct topologies for their structural units. osti.gov

This type of analysis also helps to understand the factors influencing structural formation. For example, it has been observed that an increase in the size of the organic cation used as a template can lead to the formation of rarer and more complex topologies. mdpi.com Furthermore, topological analysis can highlight the existence of graphical isomers, which are compounds with the same chemical formula but different structural arrangements. osti.gov The study of these topologies provides a systematic way to understand the vast structural landscape of this compound complexes and the principles governing their formation. mdpi.comrsc.org

Information-Based Structural Complexity Measures for Uranyl Sulfates

The structural complexity of this compound compounds can be quantitatively assessed using an approach grounded in Shannon's information theory. This method measures the amount of information, calculated in bits, required to describe the crystal structure. The complexity is determined from the distribution of atoms among the different crystallographic orbits within the unit cell.

Most naturally occurring this compound minerals exhibit structures that are considered intermediate (300–500 bits per cell) to complex (500–1000 bits per cell). fishersci.dkfishersci.co.uk However, a few minerals are classified as very complex, possessing structural information content greater than 1000 bits per cell. fishersci.dkfishersci.co.uk The high complexity in these minerals is not merely a function of the arrangement of uranyl and sulfate polyhedra but is significantly influenced by the interstitial components, particularly extensive and intricate hydrogen-bonding networks. fishersci.dkfishersci.co.uk

To dissect the origins of this complexity, "informational ladder diagrams" can be employed. This technique quantifies the specific contributions from different aspects of the structure, such as the topology of the this compound clusters or layers, the real symmetry of the crystal, and the nature of interlayer bonding. fishersci.dkfishersci.co.uk

Table 1: Information-Based Structural Complexity of Select this compound Minerals This table presents minerals noted for their exceptionally high structural complexity, measured in the amount of Shannon information per unit cell.

| Mineral Name | Structural Complexity (bits per cell) | Reference |

|---|---|---|

| Alwilkinsite-(Y) | 1685.95 | fishersci.dkfishersci.co.uk |

| Sejkoraite-(Y) | 1859.72 | fishersci.dkfishersci.co.uk |

| Natrozippeite | 2528.63 | fishersci.dkfishersci.co.uk |

Hydrogen Bonding Networks and Interlayer Stacking Interactions in Hybrid Compounds

Hydrogen bonding is a paramount force in the crystal structures of this compound compounds, responsible for linking structural units and ensuring the stability of the entire architecture. The determination of hydrogen atom positions is fundamental to understanding these networks, which are particularly crucial in dictating the high structural complexity of many hydrated and hybrid this compound minerals. fishersci.dkwikipedia.org These extensive networks help to propagate charge from highly charged interlayer cations (e.g., Y³⁺) and to link numerous distinct interlayer sites. wikipedia.org

In layered this compound minerals, the anionic sheets of uranyl and sulfate polyhedra are stacked, and the interlayer space is occupied by charge-balancing cations and water molecules. These interlayer species are not passive fillers; they form a complex web of hydrogen bonds that link adjacent sheets.

In leydetite , Fe²⁺ ions and H₂O groups occupy the interlayer, connecting to the this compound sheets on either side through a network of hydrogen bonds. wikipedia.orgibilabs.com

The structure of uranopilite is characterized by this compound chains that are linked by hydrogen bonds to form complex pseudo-layers. The space between these layers is occupied by water molecules, which also participate in holding the structure together via H-bonds. fishersci.co.ukamericanelements.com

In johannite , sheets of this compound are held together by interlayer copper polyhedra and an extensive network of hydrogen bonds involving water molecules and hydroxyl groups. nih.gov

Spectroscopic Probes of Uranyl Sulfate Systems

Raman Spectroscopic Investigations of Uranyl Sulfates

Raman spectroscopy is highly effective for studying the characteristic vibrational modes of the uranyl (UO₂²⁺) cation and the sulfate (B86663) (SO₄²⁻) anion.

Raman spectra of uranyl sulfate systems are distinguished by specific vibrational bands corresponding to the stretching and bending modes of the uranyl and sulfate ions. The symmetric stretching vibration of the O-U-O unit (ν₁) is particularly intense and diagnostic. qut.edu.au

In aqueous solutions, the position of the ν₁ (O-U-O) band shifts depending on the complexation state of the uranyl ion. For the aquated uranyl ion, UO₂²⁺(aq), this band is observed around 872.2 cm⁻¹. Upon complexation with sulfate, new bands appear at lower frequencies. The UO₂SO₄⁰(aq) complex exhibits its symmetric O-U-O stretch at approximately 863.2 cm⁻¹, while the UO₂(SO₄)₂²⁻(aq) complex shows this band at about 854.2 cm⁻¹. acs.org

The sulfate anion also presents characteristic Raman bands. The symmetric stretching vibration (ν₁) of the free SO₄²⁻(aq) ion is found at 982.3 cm⁻¹. acs.org In acidic solutions containing bisulfate (HSO₄⁻), a prominent band for the (S-O)₃ stretch appears at 1051.5 cm⁻¹. acs.org In solid this compound minerals, the symmetry of the sulfate group is often reduced from Td, leading to the splitting of degenerate vibrational modes. For instance, in johannite, the ν₁ symmetric stretching vibration of the (SO₄)²⁻ group is observed at 1042 cm⁻¹, while the antisymmetric stretching vibrations (ν₃) appear as three distinct bands at 1147, 1100, and 1090 cm⁻¹. qut.edu.au

The following table summarizes the key Raman vibrational frequencies for different this compound species.

| Species/Mineral | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| UO₂²⁺(aq) | ν₁ (O-U-O) symmetric stretch | 872.2 | acs.org |

| UO₂SO₄⁰(aq) | ν₁ (O-U-O) symmetric stretch | 863.2 | acs.org |

| UO₂(SO₄)₂²⁻(aq) | ν₁ (O-U-O) symmetric stretch | 854.2 | acs.org |

| SO₄²⁻(aq) | ν₁ (S-O) symmetric stretch | 982.3 | acs.org |

| HSO₄⁻(aq) | (S-O)₃ stretch | 1051.5 | acs.org |

| Johannite | ν₁ (SO₄)²⁻ symmetric stretch | 1042 | qut.edu.au |

| Johannite | ν₃ (SO₄)²⁻ antisymmetric stretch | 1147, 1100, 1090 | qut.edu.au |

| Johannite | ν₁ (UO₂)²⁺ symmetric stretch | 812, 788, 756 (at 298 K) | qut.edu.au |

The influence of temperature on the Raman spectra of aqueous this compound complexes provides critical information on their stability and behavior under conditions such as those found in hydrothermal systems. Studies have been conducted at temperatures ranging from 25 to 375 °C at high pressure. acs.orgnih.gov As temperature increases, the symmetric O-U-O vibrational frequencies of UO₂²⁺(aq), UO₂SO₄⁰(aq), and UO₂(SO₄)₂²⁻(aq) have been observed to shift. acs.orgnih.gov For the uncomplexed UO₂²⁺(aq) ion, the ν₁ band shifts from 872.2 cm⁻¹ at 25 °C to 880.7 cm⁻¹ at 300 °C. acs.org This temperature-dependent data is crucial for accurately identifying and quantifying species in high-temperature environments. acs.orgnih.gov

Quantitative Raman spectroscopy is a powerful method for determining the stoichiometry and formation constants of complexes in solution. acs.orguoguelph.ca By carefully measuring the intensities of the distinct Raman bands of the free uranyl ion and its sulfato-complexes (UO₂SO₄⁰ and UO₂(SO₄)₂²⁻), researchers can calculate their respective concentrations. acs.orgacs.org This methodology has been used to determine the first and second formation constants (β₁ and β₂) for aqueous this compound complexes across a wide temperature range (25 to 375 °C). nih.govacs.org The results show a significant increase in complex formation at elevated temperatures, with cumulative formation constants (log β) increasing substantially from ambient temperature to 350 °C. nih.govacs.org This technique often employs a non-complexing anion, such as triflate, as an internal standard to improve the accuracy of the quantitative measurements. acs.org

The following table presents example formation constants determined by quantitative Raman spectroscopy.

| Temperature (°C) | log β₁ (UO₂SO₄⁰) | log β₂ (UO₂(SO₄)₂²⁻) | Reference |

| 25 | 3.23 ± 0.08 | 4.22 ± 0.15 | nih.govacs.org |

| 350 | 12.35 ± 0.22 | 14.97 ± 0.02 | nih.govacs.org |

The low wavenumber region of the Raman spectrum (typically below 400 cm⁻¹) provides information on the bending vibrations of the uranyl ion and lattice modes. In studies of the this compound mineral johannite, several bands are observed in this region. qut.edu.au At room temperature (298 K), bands are detected at 302, 277, and 205 cm⁻¹. qut.edu.au The bands at 277 and 205 cm⁻¹ are assigned to the doubly degenerate ν₂ bending vibration of the (UO₂)₂⁺ unit. qut.edu.au Cooling the sample to 77 K results in sharper bands and slight shifts in their positions, with bands appearing at 306, 282, 231, and 210 cm⁻¹. qut.edu.au Similar studies on the mineral zippeite have also focused on this low-frequency region to assign vibrational bands and calculate U-O bond lengths. nih.gov These low-energy vibrations are sensitive to the local coordination environment and crystal structure. geoscienceworld.org

Quantitative Raman Spectroscopy in Complexation Studies

Luminescence Spectroscopy of this compound Minerals

The uranyl ion is known for its characteristic luminescence, which can be used to probe its electronic structure and coordination environment. acs.org

Luminescence spectroscopy has been applied to characterize this compound minerals like johannite. mdpi.comresearchgate.net The emission spectrum of johannite, when excited, shows a characteristic vibronic structure resulting from the coupling of the electronic transition with the symmetric stretching mode (ν₁) of the O=U=O bond. acs.orgmdpi.com Analysis of the Raman spectrum of johannite measured with a 457 nm laser revealed luminescence emission features with band spacing values of 831 and 823 cm⁻¹, the former corresponding to the ν₁(UO₂)₂⁺ peak position. mdpi.comresearchgate.net

The first reported luminescence spectra for johannite identified four distinct emission peaks and nine excitation peaks. mdpi.com This type of detailed spectral analysis provides a fingerprint for the mineral, which can be useful for identification purposes, especially in environments where traditional sampling is difficult. mdpi.comresearchgate.net The coupling of electronic states with vibrational modes is a hallmark of uranyl luminescence and provides valuable data on the bonding environment of the uranium center. acs.org

X-ray Absorption Spectroscopy (EXAFS/XAS) for Coordination Mode Elucidation in Solution and Surface Species

X-ray Absorption Spectroscopy (XAS), particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful tool for determining the local atomic structure around a central atom, making it ideal for investigating the coordination environment of uranium in this compound systems. Studies using U LIII-edge EXAFS have provided detailed insights into the coordination modes of sulfate with the uranyl (UO₂²⁺) ion in both aqueous solutions and on surfaces.

In aqueous solutions, EXAFS studies have successfully distinguished between different coordination modes of the sulfate ligand. fishersci.at Research indicates that in solutions where the UO₂(SO₄)₂²⁻ species is dominant, sulfate primarily coordinates to the uranyl ion in a bidentate fashion. wikipedia.orgnih.govfishersci.ca This is characterized by a specific uranium-sulfur (U-S) distance of approximately 3.11 Å. wikipedia.orgnih.govfishersci.ca In contrast, a longer U-S distance of about 3.63 Å to 3.67 Å is indicative of a monodentate coordination mode. fishersci.atwikipedia.org The analysis of the uranyl ion itself consistently shows two axial oxygen atoms (O_ax) at a short distance of about 1.76-1.77 Å, with approximately five equatorial oxygen atoms (O_eq) at a distance of 2.39–2.43 Å. wikipedia.orgnih.govfishersci.ca

The coordination environment can change with varying conditions. For instance, as temperature increases, the average equatorial coordination number in this compound complexes tends to decrease. wikipedia.org At temperatures above 200 °C, the equatorial coordination number typically drops to between 3 and 4. wikipedia.org

EXAFS is also instrumental in studying the structure of this compound complexes adsorbed onto surfaces, such as ion-exchange resins. For example, when uranyl is adsorbed onto a tertiary amine anion exchange resin from a sulfate solution, EXAFS fitting reveals a coordination environment consistent with a U(VI)-sulfato surface complex. wikipedia.org The structural parameters show a first shell of 2 oxygen atoms at ~1.76-1.81 Å, a second shell of 5 oxygen atoms at 2.41-2.52 Å, and a third shell of 2 sulfur atoms at 3.08-3.15 Å, confirming the bidentate coordination of sulfate to the uranyl ion on the resin surface. wikipedia.org

Table 1: Structural Parameters of this compound Species Determined by U LIII-edge EXAFS

| Sample Description | Shell | Coordination Number (N) | Distance (R) [Å] | Reference |

|---|---|---|---|---|

| UO₂(SO₄)₂²⁻ in solution | U-O_ax | 2 | 1.77 | wikipedia.org |

| U-O_eq | ~5 | 2.39 - 2.43 | wikipedia.org | |

| U-S (bidentate) | ~2 | 3.11 | wikipedia.orgnih.gov | |

| UO₂SO₄·2.5H₂O (solid) | U-S (monodentate/bridging) | - | 3.63 | wikipedia.org |

| U(IV) in sulfate solution | U-S (bidentate) | - | 3.08 | fishersci.at |

| U-S (monodentate) | - | 3.67 | fishersci.at | |

| U(VI) on resin (sulfate feed) | U-O | 2 | 1.76 - 1.81 | wikipedia.org |

| U-O | 5 | 2.41 - 2.52 | wikipedia.org | |

| U-S | 2 | 3.08 - 3.15 | wikipedia.org |

UV-Visible Spectrophotometry for this compound Speciation Studies

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for studying the speciation of this compound complexes in aqueous solutions, particularly in acidic environments relevant to uranium ore processing. wikipedia.org The complexation of the uranyl ion with sulfate ligands leads to distinct changes in the UV-Vis absorption spectrum, allowing for the identification and quantification of different species.

The primary this compound complexes observed in solution are UO₂SO₄(aq) and UO₂(SO₄)₂²⁻(aq). wikipedia.orgnih.govnih.gov The formation of these species can be monitored by tracking the characteristic absorption peaks of the uranyl ion, which appear in the 400-450 nm range. wikipedia.org For instance, in a sulfate-nitrate system, UO₂²⁺ can be identified by peaks around 403, 415, and 428 nm, and these peaks shift upon complexation with sulfate. wikipedia.org

Researchers have utilized UV-Vis spectrophotometry to determine the formation constants (log β) for these complexes at various temperatures. wikipedia.orgnih.govnih.gov These studies are crucial for developing thermodynamic models that can predict uranium mobility under different environmental and industrial conditions. wikipedia.org For example, in-situ UV-Vis studies have determined formation constants at temperatures up to 250 °C, providing vital data for understanding uranium behavior in hydrothermal systems. nih.govnih.govwikipedia.org The data indicates that while the UO₂SO₄⁰ complex becomes more stable at temperatures above 150 °C, the UO₂(SO₄)₂²⁻ complex shows significantly lower stability at all temperatures above 25 °C compared to extrapolated values from lower temperature studies. nih.govnih.gov

The deconvolution of complex solution spectra, where multiple species coexist, is a significant challenge. americanelements.comt3db.ca However, by combining spectral measurements at different sulfate-to-uranium ratios with numerical analysis methods, it is possible to extract the individual spectra and calculate the stability constants for the anticipated species. wikipedia.orgt3db.ca

Table 2: Formation Constants (log β) for this compound Complexes at Various Temperatures Determined by UV-Vis Spectrophotometry

| Complex | log β (25 °C) | log β (100 °C) | log β (150 °C) | log β (200 °C) | log β (250 °C) | Reference |

|---|---|---|---|---|---|---|

| UO₂SO₄⁰ | 3.38 | 4.40 | 5.44 | 6.33 | 7.74 | wikipedia.orgnih.govnih.gov |

| UO₂(SO₄)₂²⁻ | 4.10 | 5.26 | 6.83 | 8.00 | 9.70 | wikipedia.orgnih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Dynamics in this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁷O NMR, serves as a key technique for investigating the reaction dynamics and exchange processes in this compound systems. wikipedia.orgnih.govfishersci.ca Due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, these studies often require the use of ¹⁷O-enriched water. wikipedia.orgwikipedia.org

In the binary UO₂²⁺-SO₄²⁻ system, ¹⁷O NMR studies reveal that the chemical shift and the signal line width increase as the sulfate concentration rises, which is a direct consequence of the formation of this compound complexes. wikipedia.org A significant finding is the observation of only a single peak for the uranyl oxygen atoms, which indicates a fast exchange between the different this compound complexes on the NMR timescale. wikipedia.org This means that the processes of ligand association and dissociation are rapid compared to the timescale of the NMR measurement. wikipedia.orgnih.govfishersci.ca

The kinetics in the binary system have been described by a set of four dominant exchange reactions: nih.govfishersci.ca

UO₂²⁺ + SO₄²⁻ ⇌ UO₂SO₄

UO₂²⁺ + UO₂SO₄ ⇌ UO₂SO₄ + UO₂²⁺

UO₂²⁺ + UO₂(SO₄)₂²⁻ ⇌ 2UO₂SO₄

UO₂SO₄ + SO₄²⁻ ⇌ UO₂(SO₄)₂²⁻

The rate constants determined for these reactions suggest that the exchange mechanism is more complex than a simple Eigen-Wilkins type process. nih.govfishersci.ca

NMR is also valuable for characterizing ternary systems, such as the UO₂²⁺-SO₄²⁻-OH⁻ system. wikipedia.orgnih.govfishersci.ca Ternary this compound hydroxide (B78521) species can be identified by their unique ¹⁷O chemical shifts. wikipedia.orgnih.gov Similar to the binary system, the absence of separate signals for possible isomers of these ternary species implies that they are also in a state of fast exchange with one another. nih.govfishersci.ca

Thermodynamic and Kinetic Investigations of Uranyl Sulfate Reactivity

Determination of Formation Constants for Aqueous Uranyl Sulfate (B86663) Complexes

The formation of aqueous uranyl sulfate complexes, such as UO₂SO₄⁰(aq) and UO₂(SO₄)₂²⁻(aq), is a key factor in the aqueous chemistry of uranium. The stability of these complexes is quantified by their formation constants (β), which are influenced by environmental factors like temperature, pressure, and the ionic strength of the solution. acs.orgnih.gov

Recent studies have employed advanced analytical techniques, such as quantitative Raman spectroscopy combined with density functional theory (DFT), to precisely determine these formation constants under a range of conditions. acs.orgnih.gov These methods allow for the in-situ measurement of species concentrations in solution, providing valuable data for thermodynamic modeling. uoguelph.ca

Temperature and pressure have a significant impact on the stability of this compound complexes. Investigations under hydrothermal conditions have revealed a dramatic increase in the formation constants of both UO₂SO₄⁰(aq) and UO₂(SO₄)₂²⁻(aq) with rising temperature. uoguelph.ca

For instance, at a constant pressure of 25 MPa, the cumulative formation constants have been shown to increase substantially from 25 °C to 350 °C. nih.gov This increased stability at higher temperatures is attributed to the decrease in the dielectric constant of water, which favors ion association. acs.org

The following table presents the cumulative formation constants for aqueous this compound complexes at various temperatures and a constant pressure of 25 MPa. nih.gov

Table 1: Cumulative Formation Constants (log β) for Aqueous this compound Complexes at 25 MPa

| Temperature (°C) | log β₁ (UO₂SO₄⁰) | log β₂ (UO₂(SO₄)₂²⁻) |

|---|---|---|

| 25 | 3.23 ± 0.08 | 4.22 ± 0.15 |

Data sourced from a study utilizing Raman spectroscopy and fused silica (B1680970) capillary cells. nih.gov

Pressure also influences complex stability. Studies have shown that increasing hydrostatic pressure can raise the temperature at which liquid-liquid immiscibility occurs in this compound solutions, a phenomenon linked to strong ion association. researchgate.netsci-hub.se This indicates that pressure can affect the equilibrium of complex formation, although the effect is often considered in conjunction with temperature in hydrothermal systems. acs.org

The ionic strength of an aqueous solution, which is a measure of the total concentration of ions, also affects the formation constants of this compound complexes. The Specific Ion Interaction Theory (SIT) model is often used to account for the effects of ionic strength on activity coefficients when determining formation constants. nih.govresearchgate.net

Studies have shown that formation constants can vary significantly with ionic strength. For example, at 25 °C, the formation constants for the first two this compound complexes were measured at different ionic strengths, highlighting the importance of specifying this parameter in thermodynamic databases. researchgate.net The dependence of formation constants on ionic strength is a critical consideration for accurately modeling the behavior of this compound in diverse geochemical environments. technologynetworks.comnih.gov

Temperature and Pressure Effects on Complex Stability

Enthalpy and Gibbs Free Energy of Formation Studies of Uranyl Sulfates

The standard-state enthalpy (ΔHᵣ°) and Gibbs free energy (ΔGᵣ°) of formation are fundamental thermodynamic properties that determine the stability and reaction pathways of this compound compounds. Experimental thermochemistry, particularly high-temperature calorimetry, has been employed to determine these values for various this compound minerals. nd.edugeoscienceworld.org

Research on synthetic analogs of zippeite-group minerals has revealed relationships between their formation enthalpies and the properties of the interlayer cations, such as their ionic radius and the acidity of their oxides. nd.edu These findings are crucial for predicting the energetics of other members of this mineral family. nd.edu

Density functional theory (DFT) has also been utilized to compute the thermodynamic properties of uranyl-containing materials, including their specific heats, entropies, enthalpies, and Gibbs free energies of formation, and how these vary with temperature. acs.org These theoretical calculations provide valuable data, especially for phases where experimental measurements are challenging. acs.orgcsic.es

The following table summarizes the standard-state enthalpies of formation from binary oxides and from the elements for a selection of synthetic this compound minerals. geoscienceworld.org

Table 2: Standard-State Enthalpies of Formation for Synthetic this compound Minerals

| Mineral | Formula | ΔHᵣ° (from oxides, kJ/mol) | ΔHᵣ° (from elements, kJ/mol) |

|---|---|---|---|

| Lussierite | (Na,K)₁₀(UO₂)₈(SO₄)₄O₈(H₂O)₂ | -3214 ± 78 | -9743 ± 78 |

| Péligotite | Na₆(UO₂)₂(SO₄)₅(H₂O)₁₅ | -2026 ± 33 | -7220 ± 33 |

| Shumwayite | (UO₂)₂(SO₄)₂(H₂O)₅ | -587 ± 22 | -5255 ± 22 |

| Geschieberite | K₂(UO₂)(SO₄)₂(H₂O)₂ | -966.1 ± 10.9 | -3916 ± 20 |

Data obtained from high-temperature calorimetry on synthetic mineral analogs. geoscienceworld.org

Liquid-Liquid Phase Separation Phenomena of this compound Solutions under Hydrothermal Conditions

A notable characteristic of concentrated aqueous this compound solutions is their tendency to undergo liquid-liquid phase separation (LLPS) at elevated temperatures, typically above 285 °C. acs.orggeoscienceworld.org This phenomenon, first observed in the 1950s, results in the formation of two immiscible liquid phases: one enriched in this compound and the other depleted. sci-hub.segeoscienceworld.org

The occurrence of LLPS is attributed to the strong association between uranyl and sulfate ions under hydrothermal conditions, which is enhanced by the reduced dielectric constant of water at high temperatures. acs.orgsci-hub.se This strong ion pairing creates an "organic-like" behavior in the aqueous solution, leading to immiscibility. sci-hub.se

In-situ investigations using techniques like Raman spectroscopy have provided direct evidence for the link between increased UO₂²⁺–SO₄²⁻ association and LLPS. sci-hub.se These studies show that the temperature at which phase separation occurs is dependent on the concentration of this compound, exhibiting a lower critical solution temperature (LCST). researchgate.netsci-hub.se The formation of these dense, uranium-rich brines has significant implications for understanding uranium transport and deposition in hydrothermal ore systems and for the safety of aqueous homogeneous nuclear reactors. acs.orggeoscienceworld.org

Solubility and Precipitation Kinetics of this compound Phases

The solubility of this compound minerals and the kinetics of their precipitation are critical for controlling the concentration of uranium in natural waters and in engineered systems. pnnl.govskb.se this compound minerals generally form in environments where sulfide (B99878) minerals are oxidizing, producing sulfate ions. researchgate.net

The dissolution rates of various uranyl-containing minerals, including uraninite (B1619181) and uranophane, have been studied under different redox conditions. skb.se For instance, the normalized dissolution rate of uranophane in synthetic granitic groundwater has been determined experimentally. skb.se

Precipitation kinetics can be influenced by various factors, including pH, temperature, and the presence of other ions in solution. researchgate.net For example, the precipitation of uranyl peroxide from this compound solutions is a key process in some nuclear fuel reprocessing schemes, and its kinetics are carefully studied. anl.gov

Several uranyl minerals, including certain forms of this compound, exhibit retrograde solubility. pnnl.govnrc.gov This means that their solubility in water decreases as the temperature increases. This behavior is counterintuitive to the typical trend of increased solubility with temperature for many salts.

The retrograde solubility of phases like UO₂SO₄·2.5H₂O has been noted in thermodynamic modeling studies. nrc.gov This property is significant in the context of nuclear waste repositories, where temperature gradients could lead to the precipitation and concentration of uranium phases. pnnl.gov The study of natural analog sites, where uranium minerals have been subjected to varying conditions over geological timescales, provides valuable insights into the long-term implications of retrograde solubility. osti.gov

Speciation Modeling and Predictive Thermodynamics of this compound Systems

The speciation of uranium(VI) in sulfate-containing aqueous solutions is critical for predicting its behavior in various environmental and industrial settings. nrc.gov Thermodynamic modeling is a powerful tool used to determine the distribution of different this compound species under varying conditions of temperature, pH, and ligand concentration. nrc.govscielo.br The primary aqueous complexes in acidic solutions are UO₂SO₄(aq) and UO₂(SO₄)₂²⁻. scielo.brresearchgate.net

Predictive thermodynamic models are developed by integrating experimental data with theoretical calculations. Techniques such as UV-Visible spectrophotometry, calorimetry, and potentiometry provide essential data on complex formation constants and enthalpies. researchgate.netresearchgate.netgeoscienceworld.org For instance, in situ UV-Visible spectrophotometry has been used to determine the formation constants for this compound complexes at temperatures up to 250 °C. researchgate.netosti.gov These experimental results can be fitted to models like the modified Ryzhenko–Bryzgalin (MRB) model to derive thermodynamic parameters that are valid over a range of temperatures. researchgate.netosti.gov

Investigations into the speciation of uranyl in sulfate-bearing solutions at elevated temperatures have yielded crucial data for refining thermodynamic models. researchgate.netosti.gov The stability of the UO₂SO₄⁰ complex is suggested to be higher than previously thought at temperatures above 150 °C, while the UO₂(SO₄)₂²⁻ complex appears significantly less stable at all temperatures above 25 °C based on new data. researchgate.net Computational methods, including Density Functional Theory (DFT), are also employed to calculate the structures and relative stabilities of different this compound isomers (e.g., monodentate vs. bidentate coordination), providing insights that complement experimental findings. academie-sciences.frresearchgate.net These calculations can help predict relative binding strengths and stability constants. researchgate.net

Thermodynamic data for this compound complexes are essential for predicting their formation and stability. The stability constants for the 1:1 and 1:2 this compound complexes have been determined, with logβ values indicating their prevalence under specific conditions. researchgate.net Furthermore, thermodynamic models can predict the saturation and potential precipitation of various solids from solution as conditions change. nrc.gov For example, models have shown that this compound itself is extremely soluble, but minerals like UO₂SO₄·2.5H₂O exhibit "retrograde" solubility, meaning they become less soluble as temperature increases. nrc.gov

Table 1: Formation Constants (logβ) for this compound Complexes at Various Temperatures

| Temperature (°C) | logβ₁ (UO₂SO₄⁰) | logβ₂ (UO₂(SO₄)₂²⁻) | Source |

| 25 | 3.38 | 4.10 | researchgate.netosti.gov |

| 100 | 4.40 | 5.26 | researchgate.netosti.gov |

| 150 | 5.44 | 6.83 | researchgate.netosti.gov |

| 200 | 6.33 | 8.00 | researchgate.netosti.gov |

| 250 | 7.74 | 9.70 | researchgate.netosti.gov |

| Data derived from in situ UV–Visible spectrophotometry. researchgate.netosti.gov |

Table 2: Thermodynamic Constants for this compound Complex Formation at 298 K

| Complex | logβ | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | ΔG°₂₉₈ (kJ mol⁻¹) | Source |

| UO₂SO₄ | 1.90 ± 0.01 | 3.99 | -37.70 | 15.22 | researchgate.net |

| UO₂(SO₄)₂²⁻ | 2.92 ± 0.02 | researchgate.net | |||

| Thermodynamic parameters calculated from the effect of temperature on the standard heterogeneous electron transfer rate constant in sulfate medium. researchgate.net |

Reaction Dynamics in Binary and Ternary this compound Systems

The study of reaction dynamics provides insight into the mechanisms and rates of ligand exchange in this compound systems. A combination of spectroscopic techniques, particularly Extended X-ray Absorption Fine Structure (EXAFS) and ¹⁷O Nuclear Magnetic Resonance (NMR), has been instrumental in elucidating the structure and reaction dynamics in both binary (UO₂²⁺-SO₄²⁻) and ternary (UO₂²⁺-SO₄²⁻-OH⁻) systems. diva-portal.orgosti.govkb.seresearchgate.net

In aqueous solutions, EXAFS studies indicate a bidentate coordination of the sulfate ion to the uranyl ion, characterized by a U-S distance of approximately 3.11 Å. diva-portal.orgosti.govkb.se The equatorial plane of the uranyl ion is occupied by about five oxygen atoms at a distance of 2.39-2.43 Å. diva-portal.orgosti.govkb.se

Binary System (UO₂²⁺-SO₄²⁻): The kinetics within the binary this compound system are complex and cannot be described by a simple Eigen-Wilkins mechanism. diva-portal.orgosti.govkb.seresearchgate.net Research has identified four dominant exchange reactions that govern the system's dynamics. researchgate.netdiva-portal.orgosti.govkb.seresearchgate.net

The primary exchange reactions are:

UO₂²⁺ + SO₄²⁻ ⇌ UO₂SO₄ (k₁) researchgate.netdiva-portal.orgosti.govkb.seresearchgate.net

UO₂²⁺ + UO₂SO₄ ⇌ UO₂SO₄ + UO₂²⁺ (k₂) researchgate.netdiva-portal.orgosti.govkb.seresearchgate.net

UO₂²⁺ + UO₂(SO₄)₂²⁻ ⇌ 2UO₂SO₄ (k₃) researchgate.netdiva-portal.orgosti.govkb.seresearchgate.net

UO₂SO₄ + SO₄²⁻ ⇌ UO₂(SO₄)₂²⁻ (k₄) researchgate.netdiva-portal.orgosti.govkb.seresearchgate.net

These reactions involve the formation and dissociation of the 1:1 and 1:2 complexes, as well as the exchange of the uranyl ion itself between complexed and uncomplexed states. diva-portal.orgosti.govkb.seresearchgate.net The rate constants determined for these reactions indicate that the ligand exchange process is intricate. diva-portal.orgosti.govkb.seresearchgate.net

Ternary System (UO₂²⁺-SO₄²⁻-OH⁻): In ternary systems that also include hydroxide (B78521) ions, additional species are formed. diva-portal.orgosti.govkb.se The characterization of these ternary this compound hydroxide species has been achieved through potentiometry and ¹⁷O NMR, which provides information based on the chemical shifts of the oxygen atoms. diva-portal.orgosti.govkb.seresearchgate.net A key finding from ¹⁷O-NMR studies is the absence of separate signals for the potential isomers of the ternary species. diva-portal.orgosti.govkb.seresearchgate.net This observation strongly indicates that any existing isomers are in a state of fast exchange with one another on the NMR timescale. diva-portal.orgosti.govkb.seresearchgate.net

Coordination Chemistry and Complexation Mechanisms of Uranyl Sulfate

Aqueous Uranyl Sulfate (B86663) Complexation

In aqueous solutions, the uranyl ion readily forms complexes with sulfate ligands. The nature and stability of these complexes are highly dependent on the solution conditions, including the concentrations of both uranyl and sulfate ions, pH, and temperature.

Stoichiometry and Stability of Monomeric and Polymeric Uranyl-Sulfate Species

The interaction between uranyl and sulfate ions in aqueous solution leads to the formation of several monomeric species. The primary complexes formed are UO₂SO₄(aq) and UO₂(SO₄)₂²⁻. researchgate.netresearchgate.net The formation of a third complex, UO₂(SO₄)₃⁴⁻, has also been observed in solutions with a high concentration of sodium ions. researchgate.net

The stability of these complexes is described by their formation constants (β), which quantify the equilibrium between the free ions and the complex. Studies have determined these constants at various temperatures, showing that the stability of the complexes generally increases with temperature. For instance, at 25 °C, the logarithm of the formation constant (log β) for UO₂SO₄⁰ is approximately 3.38, and for UO₂(SO₄)₂²⁻, it is about 4.10. These values increase significantly at higher temperatures, reaching 7.74 and 9.70, respectively, at 250 °C. researchgate.net

The coordination of the sulfate ligand to the uranyl ion can occur in two primary modes: monodentate, where one oxygen atom of the sulfate group binds to the uranium atom, and bidentate, where two oxygen atoms from the same sulfate group bind to the uranium. researchgate.netacademie-sciences.fr EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy studies have shown that in solutions with an equimolar ratio of sulfate to uranyl, monodentate coordination is predominant, with a characteristic uranium-sulfur (U-S) distance of approximately 3.57 Å. researchgate.net As the concentration of sulfate increases, bidentate coordination becomes more dominant, characterized by a shorter U-S distance of about 3.11 Å. researchgate.netresearchgate.net Quantum chemical calculations support these findings, indicating that bidentate coordination is generally preferred energetically, though the energy differences between isomers can be small, allowing for changes in coordination mode depending on the solution composition. academie-sciences.fracademie-sciences.fr

Table 1: Formation Constants (log β) for Aqueous Uranyl Sulfate Complexes at Various Temperatures

| Complex | 25 °C | 100 °C | 150 °C | 200 °C | 250 °C |

|---|---|---|---|---|---|

| UO₂SO₄⁰ | 3.38 | 4.40 | 5.44 | 6.33 | 7.74 |

| UO₂(SO₄)₂²⁻ | 4.10 | 5.26 | 6.83 | 8.00 | 9.70 |

Data sourced from in situ UV-Visible spectrophotometry studies. researchgate.net

While monomeric species are common, the formation of polymeric uranyl-sulfate species, particularly polynuclear complexes, can also occur under specific conditions, though they are less characterized in simple aqueous systems compared to ternary systems.

Formation of Ternary Complexes Involving Hydroxide (B78521), Carbonate, and Chloride

The aqueous chemistry of this compound is further complicated by the presence of other common ligands found in natural waters, such as hydroxide (OH⁻), carbonate (CO₃²⁻), and chloride (Cl⁻). These ligands compete with sulfate to coordinate with the uranyl ion, leading to the formation of ternary complexes. researchgate.net

The formation of these ternary species significantly impacts uranium's solubility and mobility. For example, uranyl-carbonate complexes are known to be highly soluble and can increase the concentration of uranium in solution. nih.gov In systems containing both sulfate and carbonate, the speciation is a complex interplay between the formation of binary this compound, uranyl carbonate, and ternary uranyl-carbonate-hydroxide or uranyl-carbonate-sulfate complexes. researchgate.netresearchgate.net The relative stability of these complexes dictates which species will predominate under given conditions. At higher pH values, ternary complexes involving hydroxide, such as (UO₂)₂(OH)₂(SO₄)₂²⁻, become significant. hzdr.de

Similarly, in saline environments, chloride ions compete with sulfate. However, studies suggest that sulfate complexes can predominate over chloride complexes even in solutions with high chloride concentrations and relatively low sulfate concentrations. osti.gov This indicates a strong affinity of the uranyl ion for the sulfate ligand compared to chloride. The speciation in a U(VI)-SO₄-Cl-OH-CO₃ system is a complex function of the concentrations of all these ligands and the pH of the solution. researchgate.net

Ligand Exchange and Competition Reactions in Uranyl Systems

The dynamic nature of the coordination sphere of the uranyl ion is evident in ligand exchange and competition reactions. These processes are fundamental to understanding the behavior of uranium in complex environmental and industrial solutions where multiple potential ligands are present.

Competition with Carboxylate and Nitrile Ligands

Carboxylate and nitrile groups are common functional moieties in organic molecules that can act as ligands for the uranyl ion. Their presence introduces competition with inorganic ligands like sulfate.

Studies on mixed-ligand systems containing both anionic carboxylates (like pda²⁻, 1,3-phenylenediacetate) and zwitterionic carboxylates (like betaine) have demonstrated the formation of coordination polymers. rsc.org In these structures, the uranyl ion's coordination preference is influenced by the charge and nature of the carboxylate donor. rsc.org The relative binding strengths of these organic ligands versus sulfate will determine the final speciation in a mixed system. The formation of stable uranyl-carboxylate complexes can reduce the prevalence of this compound species.

Computational studies have explored the competition between nitrile ligands (such as acetonitrile, propionitrile, and benzonitrile) and water molecules in the coordination sphere of the uranyl ion. nih.govosti.gov These gas-phase studies indicate that the addition of a nitrile ligand is energetically favored over the addition of a water molecule. nih.govosti.gov While these are not direct competitions with sulfate, they highlight the affinity of the uranyl ion for nitrogen-donor ligands. In an aqueous solution containing both sulfate and nitrile-containing organic compounds, a complex equilibrium would be established, governed by the relative concentrations and binding affinities of all potential ligands.

Structure-Directing Factors in this compound Coordination Compounds

The final structure of a this compound coordination compound, whether in solution or as a solid, is determined by a combination of factors. These include the inherent electronic properties of the uranyl and sulfate ions, as well as external influences like steric hindrance from other ligands and the pH of the medium.

Influence of Steric Effects and pH on Coordination Geometry

Steric effects play a significant role in determining the coordination environment of the uranyl ion. The size and shape of ligands in the equatorial plane can influence not only which ligands bind but also their coordination mode (monodentate vs. bidentate). For instance, the presence of bulky organic ligands can favor the formation of outer-sphere complexes over inner-sphere complexes. hbni.ac.in Theoretical studies have shown that steric hindrance can cause distortions in bond angles, such as the U-O-S angle in monodentate sulfate complexes, which deviates from a linear geometry to accommodate other ligands in the coordination sphere. academie-sciences.fr

The pH of the solution is a master variable that controls the speciation of both the uranyl ion and the ligands. At low pH, the uranyl aquo ion, UO₂(H₂O)₅²⁺, and simple this compound complexes are dominant. osti.gov As the pH increases, hydrolysis of the uranyl ion occurs, leading to the formation of uranyl-hydroxide species. hzdr.de In the presence of sulfate, this results in the formation of ternary uranyl-hydroxide-sulfate complexes. researchgate.nethzdr.de The protonation state of ligands is also pH-dependent. For example, at low pH, sulfate exists predominantly as bisulfate (HSO₄⁻), which has a lower affinity for the uranyl ion than sulfate (SO₄²⁻). Therefore, an increase in pH (within the acidic to neutral range) can favor the formation of this compound complexes by increasing the concentration of the more effective SO₄²⁻ ligand.

Computational Chemistry Approaches to Uranyl Sulfate Research

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis of Uranyl Sulfate (B86663) Complexes

Density Functional Theory (DFT) has become a cornerstone of computational research on uranyl sulfate, offering a balance between accuracy and computational cost. This method is extensively used to determine the most stable geometric arrangements (structural optimization) of this compound complexes and to predict their vibrational frequencies.

Researchers employ DFT calculations to explore the different ways sulfate can coordinate to the uranyl (UO₂²⁺) ion, primarily as a monodentate or bidentate ligand. acs.orgresearchgate.net In a monodentate coordination, the sulfate ion binds to the uranium atom through one of its oxygen atoms, while in bidentate coordination, it binds through two oxygen atoms, forming a chelate ring. acs.orgresearchgate.net DFT calculations have shown that the U-S distance can be a key indicator of the coordination mode, with calculated distances of approximately 3.63 Å for monodentate and 3.08 Å for bidentate coordination, which align well with experimental observations from solution studies. academie-sciences.fr

Vibrational analysis using DFT is crucial for interpreting experimental spectroscopic data, particularly from Raman and infrared (IR) spectroscopy. acs.orgepj-conferences.org By calculating the vibrational frequencies of proposed structures, scientists can assign the peaks observed in experimental spectra to specific molecular motions. For instance, the symmetric stretching vibration of the O=U=O unit is a prominent feature in the Raman spectra of uranyl complexes and is sensitive to the coordination environment. acs.org DFT calculations have been used to predict how this frequency shifts upon complexation with sulfate. acs.orguoguelph.ca For example, the calculated O=U=O symmetric stretch for monodentate [UO₂(H₂O)₄SO₄]⁰ is around 875.0 cm⁻¹, and for bidentate [UO₂(H₂O)₃SO₄]⁰, it is approximately 869.9 cm⁻¹, which are in reasonable agreement with the experimental value of 863.2 cm⁻¹. uoguelph.ca

DFT calculations are often performed using software packages like Gaussian 09. acs.org These calculations typically involve selecting a functional, such as B3LYP, and a basis set for each atom. acs.org Due to the relativistic effects of the heavy uranium atom, an effective core potential (ECP) is used to model its core electrons. acs.org The surrounding solvent is often modeled using a polarizable continuum model (PCM) to simulate the bulk solvent environment. acs.org All optimized structures are confirmed to be at an energy minimum by ensuring there are no imaginary frequencies in the subsequent vibrational calculation. acs.orgd-nb.info

Table: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound Species

| Species | Experimental Frequency (O=U=O) | Calculated Frequency (O=U=O) | Reference |

| UO₂²⁺(aq) | 872.2 | ~915.2 | acs.orguoguelph.ca |

| UO₂SO₄⁰(aq) | 863.2 | ~870-875 | acs.orguoguelph.ca |

| UO₂(SO₄)₂²⁻(aq) | 854.2 | Not specified | acs.org |

Ab Initio and Molecular Dynamics Simulations of this compound Systems

While DFT provides a robust framework, other computational methods like ab initio calculations and molecular dynamics (MD) simulations offer further insights into the behavior of this compound systems.

Ab initio methods , which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of electronic structure and bonding. acs.orgunige.ch These methods, though computationally more demanding than DFT, are valuable for benchmarking and for systems where electron correlation effects are particularly important. For instance, ab initio calculations have been used to study the hydration of the uranyl ion, providing a detailed picture of the coordination environment of water molecules around the central uranium atom. unige.chresearchgate.net

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic picture of processes like diffusion, ligand exchange, and conformational changes. nih.govaip.org In the context of this compound, MD simulations can model the interactions of this compound complexes with their environment, such as in aqueous solutions or at mineral-water interfaces. nih.govcore.ac.uk These simulations often employ force fields, which are sets of parameters that describe the potential energy of the system. These force fields can be developed and refined using data from ab initio or DFT calculations to ensure their accuracy. nih.govaip.org For example, MD simulations have been used to investigate the diffusion of the uranyl aqua ion in clay systems, which is crucial for understanding its mobility in geological repositories for nuclear waste. core.ac.uk These simulations have shown that the uranyl aqua ion forms outer-sphere complexes with clay surfaces. core.ac.uk

The combination of ab initio calculations and MD simulations allows for a multi-scale modeling approach. High-level ab initio calculations can be used to parameterize force fields for classical MD simulations, which can then be used to model larger systems over longer timescales. unige.chaip.org This approach has been successfully applied to study the solvation structure of the uranyl ion in water, confirming a five-coordinate structure of water molecules in the equatorial plane. unige.ch

Prediction of Spectroscopic Properties, including Raman Scattering Coefficients

A significant application of computational chemistry in this compound research is the prediction of spectroscopic properties, which is essential for the interpretation and quantification of experimental spectra. acs.orgepj-conferences.org

DFT calculations are widely used to predict vibrational frequencies, as discussed in section 7.1. Beyond just the frequencies, these calculations can also predict the intensities of vibrational modes, such as Raman scattering activities or IR intensities. uoguelph.ca This information is critical for deconvoluting complex experimental spectra where multiple species may be present, allowing for the quantification of each species' concentration. acs.org

Researchers have used DFT to calculate the Raman scattering coefficients for various this compound complexes. acs.orguoguelph.caresearchgate.net These coefficients are a measure of how efficiently a molecule scatters Raman light at a specific frequency. uoguelph.ca By combining calculated scattering coefficients with experimental Raman spectra, it is possible to determine the concentrations of different this compound species in solution, even under extreme conditions like high temperatures and pressures. acs.orgresearchgate.net For example, temperature-independent Raman scattering coefficients for UO₂²⁺(aq) have been calculated directly from uranyl triflate spectra, while those for UO₂SO₄⁰(aq) and UO₂(SO₄)₂²⁻(aq) have been derived from spectroscopic data at 25 °C. acs.orgresearchgate.netnih.gov

The accuracy of these predictions can be sensitive to the computational model used. For instance, including explicit water molecules in the second solvation shell in the calculations can significantly improve the agreement between calculated and experimental vibrational frequencies for uranyl fluoride (B91410) complexes, a finding that is likely relevant to this compound as well. rsc.org

Table: Computationally Predicted Raman Frequencies for Uranyl Species

| Species | Coordination | Calculated O=U=O Frequency (cm⁻¹) | Reference |

| UO₂(H₂O)₅²⁺ | - | 915.2 | uoguelph.ca |

| UO₂(H₂O)₄SO₄⁰ | Monodentate | 875.0 | uoguelph.ca |

| UO₂(H₂O)₃SO₄⁰ | Bidentate | 869.9 | uoguelph.ca |

Derivation of Thermodynamic Parameters from Computational Methods

Computational methods provide a powerful avenue for deriving key thermodynamic parameters that govern the formation and stability of this compound complexes. These parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of reaction, are crucial for predicting the speciation of uranium in various chemical environments. epj-conferences.orgresearchgate.netnih.gov

By calculating the total electronic energies of reactants and products, computational methods can determine the thermodynamic favorability of complexation reactions. uoguelph.ca For example, DFT calculations have been employed to assess the relative stability of monodentate versus bidentate coordination of sulfate to the uranyl ion. researchgate.netuoguelph.ca Some studies have suggested that for the UO₂SO₄⁰ complex, monodentate and bidentate coordination are nearly equal in energy, while for the UO₂(SO₄)₂²⁻ complex, a bidentate structure is preferred. researchgate.netuoguelph.ca The calculated difference in Gibbs free energy between isomers can be small, indicating that the preferred coordination mode might change depending on the specific conditions of the solution. academie-sciences.fr

Furthermore, computational approaches can be used to calculate formation constants (log β) for this compound complexes. nih.govacs.org These constants quantify the stability of the complexes in solution. For instance, one study combined quantitative Raman spectroscopy with DFT calculations to determine cumulative formation constants for this compound complexes at elevated temperatures, with values for log β₁ ranging from 3.23 at 25 °C to 12.35 at 350 °C. researchgate.netnih.govacs.org

The thermodynamic data derived from these computational studies are invaluable for developing thermodynamic databases used in geochemical modeling codes. nih.govscirp.orgmdpi.com These models are essential for predicting the long-term behavior of uranium in scenarios such as nuclear waste disposal. nih.gov

Electronic Structure and Bonding Analysis of this compound Compounds

Understanding the electronic structure and chemical bonding in this compound compounds is fundamental to explaining their reactivity and properties. akjournals.comrsc.orgresearchgate.net Computational methods, particularly those based on quantum mechanics, provide detailed insights into the nature of the bonds between uranium and the surrounding ligands.

Relativistic effects are significant for the heavy uranium atom, and computational methods that account for these effects, such as those based on the Dirac equation, are often necessary for an accurate description of the electronic structure. akjournals.com These calculations reveal the contributions of different atomic orbitals (e.g., uranium 5f and 6d orbitals) to the molecular orbitals of the complex. akjournals.comresearchgate.net

The analysis of the electronic structure helps to elucidate the nature of the strong, covalent U=O "yl" bonds and the weaker U-O bonds with the equatorial ligands. rsc.org It has been shown that the electron-donating or -withdrawing character of the equatorial ligands, such as sulfate, can influence the properties of the uranyl U=O bond. rsc.org

Application of Computational Methods in Environmental Remediation Modeling

Computational methods are increasingly being applied to model and predict the behavior of this compound in environmental systems, which is critical for developing effective remediation strategies for uranium-contaminated sites. scirp.orgresearchgate.netiaea.org

Geochemical models, which often incorporate thermodynamic data derived from computational studies, are used to predict the speciation, solubility, and mobility of uranium under various environmental conditions. scirp.orgmdpi.com For example, these models can simulate the precipitation and dissolution of this compound minerals in groundwater, helping to assess the potential for uranium transport. scirp.orgnrc.gov Thermodynamic modeling can help predict the conditions under which uranium will be immobilized through precipitation or remain mobile in the aqueous phase. scirp.org For instance, models can calculate the saturation indices of various uranyl-containing minerals to predict which phases are likely to precipitate. nrc.gov

Molecular dynamics simulations are also employed to study the interaction of this compound with relevant environmental materials, such as mineral surfaces and organic matter. core.ac.uk These simulations can provide a molecular-level understanding of adsorption and desorption processes, which are key mechanisms controlling the fate of uranium in the environment. For example, MD simulations have been used to study the interaction of the uranyl ion with clay minerals, which are important components of many soils and geological formations. core.ac.uk

By providing a detailed understanding of the chemical and physical processes governing the behavior of this compound, computational modeling plays a vital role in the design and optimization of remediation technologies, such as in-situ immobilization and permeable reactive barriers. mdpi.comresearchgate.net

Uranyl Sulfate in Nuclear and Environmental Systems

Role of Uranyl Sulfate (B86663) in Uranium Ore Genesis and Weathering Processes

Uranyl sulfate compounds are key indicators of the geochemical processes affecting uranium deposits. They form as secondary minerals when primary uranium ores are exposed to oxidizing conditions, particularly in the presence of sulfur.

Formation in Acid Mine Drainage Environments and Mine Tailings

This compound is commonly formed in environments characterized by acid mine drainage (AMD). researchgate.netmdpi.com This process is initiated by the weathering of primary uranium ores, such as uraninite (B1619181), and the associated sulfide (B99878) minerals, most notably pyrite (B73398) (FeS₂). wikipedia.org When these minerals are exposed to water and atmospheric oxygen, the sulfide minerals oxidize, generating sulfuric acid, which drastically lowers the pH of the surrounding water. wikipedia.org

This acidic and oxidizing environment enhances the dissolution of uraninite (UO₂), converting the relatively insoluble uranium(IV) into the highly soluble hexavalent uranyl ion (UO₂²⁺). wikipedia.orgtandfonline.comresearchgate.net In the presence of high concentrations of sulfate ions from the oxidized pyrite, soluble aqueous this compound complexes are formed. wikipedia.orgmdpi.com These complexes are highly mobile and can be transported by groundwater. researchgate.netgeoscienceworld.org As these solutions evaporate, such as on the walls of mine tunnels or in tailings ponds, a variety of this compound minerals precipitate, often as efflorescent crusts. mdpi.comgeoscienceworld.org

Comprehensive Studies of Natural this compound Mineralogy and Crystallography

The mineralogy of uranyl sulfates is remarkably diverse, with more than 46 distinct mineral species recognized. geoscienceworld.org This makes them one of the most numerous groups of uranyl minerals. mdpi.com This diversity stems from the many possible arrangements of uranyl (UO₂²⁺) polyhedra and sulfate (SO₄²⁻) tetrahedra, along with various cations and water molecules that can be incorporated into the crystal structures.